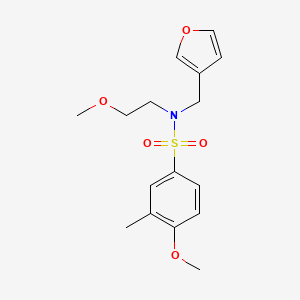

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide

Beschreibung

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy and methyl groups at positions 4 and 3, respectively. The nitrogen atom of the sulfonamide group is further functionalized with a furan-3-ylmethyl and a 2-methoxyethyl group.

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-13-10-15(4-5-16(13)21-3)23(18,19)17(7-9-20-2)11-14-6-8-22-12-14/h4-6,8,10,12H,7,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKILEPZVLQOTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N(CCOC)CC2=COC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriate amine, such as 2-methoxyethylamine, under basic conditions.

Coupling Reaction: The final step involves coupling the furan ring with the sulfonamide intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Furanones, hydroxylated furans.

Reduction: Amines, reduced sulfonamides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its sulfonamide group is known for its antibacterial properties, and the furan ring can interact with various biological targets, potentially leading to new therapeutic agents.

Industry

In materials science, this compound could be used in the synthesis of polymers or as a precursor for functional materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The furan ring and sulfonamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound A : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Key Differences :

- Replaces the furan-3-ylmethyl and 2-methoxyethyl groups with a 5-methyl-1,2-oxazol-3-yl sulfamoyl phenyl moiety.

- Lacks methoxy and methyl substitutions on the benzene ring.

- Activity : Demonstrates antimicrobial properties, highlighting the role of sulfamoyl-linked heterocycles in bioactivity .

Compound B : 3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide

- Key Differences :

- Substitutes 2-methoxyethyl with a thiophen-2-ylmethyl group.

- Introduces a chlorine atom at position 3 of the benzene ring.

Compound C : N-(3-Methoxybenzoyl)-4-methyl-benzenesulfonamide

- Key Differences :

- Replaces the N-alkyl groups with a 3-methoxybenzoyl moiety.

- Features a methyl group at position 4 instead of methoxy.

- Structural Insights : Crystallographic data (mean σ(C–C) = 0.004 Å, R factor = 0.055) indicate a planar sulfonamide core, suggesting similar conformational rigidity in the target compound .

Compound D : Farnesyltransferase Inhibitor Derivative (N-(furan-3-ylmethyl)-substituted analog)

- Key Similarities: Shares the furan-3-ylmethyl substituent. Includes a sulfonamide group linked to an ethylamino-cyanophenyl-imidazole system.

Data Tables

Table 1: Structural Comparison of Sulfonamide Derivatives

Biologische Aktivität

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including enzyme inhibition, antiviral properties, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound features a furan ring, methoxy groups, and a sulfonamide moiety, contributing to its unique chemical reactivity and biological interactions. The structural formula can be represented as follows:

Key Features:

- Furan Ring: Contributes to biological activity through potential interactions with various enzymes.

- Sulfonamide Group: Known for its ability to inhibit specific enzymes, particularly in bacterial systems.

- Methoxy Substituents: Enhance lipophilicity and may improve binding affinity to biological targets.

The biological activity of N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide primarily involves:

- Enzyme Inhibition: The sulfonamide group can mimic substrates or transition states of target enzymes, leading to competitive inhibition.

- Antiviral Activity: Similar compounds have shown efficacy against viruses by modulating host cellular mechanisms, such as increasing levels of antiviral proteins like APOBEC3G .

- Cytotoxic Effects: Preliminary studies suggest potential anticancer activity through the induction of apoptosis in tumor cells.

Biological Activity Data

Case Studies and Research Findings

- Antiviral Studies:

- Cytotoxicity Assays:

-

Mechanistic Insights:

- Research has demonstrated that the furan moiety can undergo oxidation reactions, potentially leading to metabolites with enhanced biological activity. These metabolites may interact differently with biological targets compared to the parent compound.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.